(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a phenylethenesulfonamide structure
Mechanism of Action
Target of Action
Similar benzothiophene derivatives have been known to exhibit antimicrobial properties against a variety of microorganisms .
Mode of Action
It’s synthesized via a one-step intermolecular manner involving an aryne reaction with alkynyl sulfides . This reaction results in a wide range of substituted benzothiophenes .
Biochemical Pathways
Similar benzothiophene derivatives have been known to exhibit antioxidant capacities , suggesting that they may interact with biochemical pathways related to oxidative stress.
Result of Action
Similar benzothiophene derivatives have been known to exhibit antimicrobial and antioxidant properties .
Action Environment
The synthesis of similar benzothiophene derivatives has been achieved under mild reaction conditions , suggesting that the compound may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophenes and benzene derivatives under acidic or basic conditions.
Introduction of the hydroxypropyl group: This step often involves the reaction of the benzo[b]thiophene derivative with an epoxide or a halohydrin in the presence of a base to form the hydroxypropyl group.
Formation of the phenylethenesulfonamide: This can be done by reacting the hydroxypropyl-benzo[b]thiophene intermediate with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The phenyl and benzo[b]thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)benzothiophene: Similar structure but with a pyridyl group instead of the hydroxypropyl and phenylethenesulfonamide groups.
2-Phenylbenzothiazole: Contains a benzothiazole ring instead of the benzo[b]thiophene ring.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Features a benzotriazole ring and a phenol group.
Uniqueness
(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide is unique due to its combination of a benzo[b]thiophene core with a hydroxypropyl group and a phenylethenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
(E)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-19(21,18-13-16-9-5-6-10-17(16)24-18)14-20-25(22,23)12-11-15-7-3-2-4-8-15/h2-13,20-21H,14H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDBDGNHAUWUDP-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C=CC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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